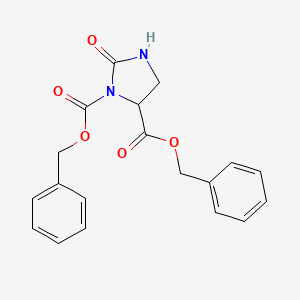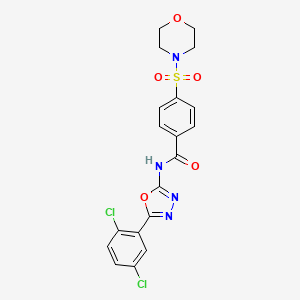
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as DMOG, is a chemical compound that is widely used in scientific research. It is a hypoxia-mimicking agent that can induce the expression of hypoxia-inducible factor (HIF) and its downstream target genes.
Wirkmechanismus
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide acts as a prolyl hydroxylase inhibitor (PHI), which can stabilize HIF by preventing its degradation through the ubiquitin-proteasome pathway. Under normoxic conditions, HIF is hydroxylated by PHIs, which allows it to bind to von Hippel-Lindau (VHL) protein and undergo ubiquitination and degradation. However, under hypoxic conditions or in the presence of PHIs such as this compound, HIF is not hydroxylated and can escape degradation, leading to its accumulation and activation of downstream target genes.
Biochemical and Physiological Effects:
This compound can induce a wide range of biochemical and physiological effects, depending on the cell type, tissue, and context. Some of the effects of this compound include increased angiogenesis, altered metabolism, reduced inflammation, and enhanced cell survival. This compound has been shown to promote angiogenesis by inducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors. This compound can also alter metabolism by regulating the expression of genes involved in glucose and lipid metabolism. In addition, this compound has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines. Finally, this compound can enhance cell survival by activating anti-apoptotic genes and promoting autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several advantages for lab experiments, such as its ability to induce HIF expression in a controlled and reversible manner, its relatively low toxicity, and its stability in cell culture and animal models. However, there are also some limitations to the use of this compound, such as its potential off-target effects, its variable potency across different cell types and species, and its limited ability to mimic the complex microenvironment of hypoxia in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide in scientific research. One direction is to further elucidate the molecular mechanisms of this compound-induced HIF activation and downstream effects. Another direction is to explore the therapeutic potential of this compound for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. In addition, future studies could investigate the optimal dosing and delivery methods of this compound, as well as its potential combination with other drugs or therapies. Finally, there is a need to develop more specific and potent PHIs that can target HIF and its downstream pathways with greater selectivity and efficacy.
Synthesemethoden
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can be synthesized using a multistep process starting from 2,5-dichlorophenylhydrazine. The first step is the reaction of 2,5-dichlorophenylhydrazine with ethyl chloroformate to form the corresponding carbamate. This is followed by a reaction with potassium cyanate to produce the oxadiazole ring. The final step is the reaction of the oxadiazole with 4-(morpholinosulfonyl)benzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is widely used in scientific research as a hypoxia-mimicking agent. It can induce the expression of HIF and its downstream target genes, which play important roles in various physiological and pathological processes, such as angiogenesis, metabolism, inflammation, and cancer. This compound has been used to study the molecular mechanisms of hypoxia-induced gene expression and to identify potential therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O5S/c20-13-3-6-16(21)15(11-13)18-23-24-19(30-18)22-17(26)12-1-4-14(5-2-12)31(27,28)25-7-9-29-10-8-25/h1-6,11H,7-10H2,(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKJEWUHSIDSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)

![Methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate](/img/structure/B2396784.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2396789.png)
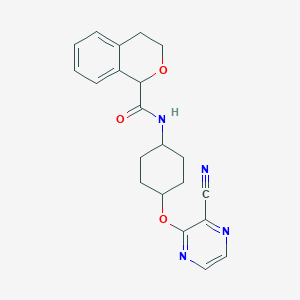
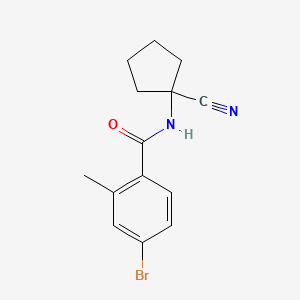

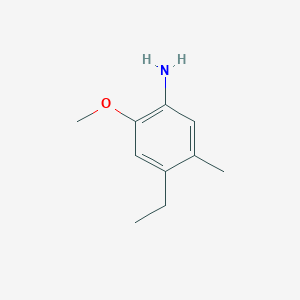
![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)
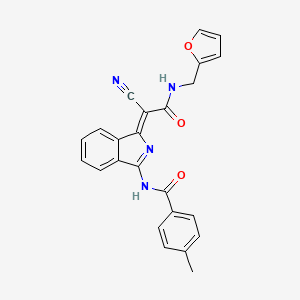
![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
